Welcome to the BenchChem Online Store!
molecular formula C14H12O2 B8360529 3-(Phenylmethyl)salicylaldehyde

3-(Phenylmethyl)salicylaldehyde

Cat. No. B8360529
M. Wt: 212.24 g/mol
InChI Key: KPRWCZKBOOSXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06977255B2

Procedure details

To a warm, stirred mixture of sodium hydroxide (8.0 g) in water (8.00 ml) was added a warmed solution of 2-hydroxydiphenylmethane (1), (4.9 g, 27 mmol) in ethanol (4 ml) and the mixture heated to 65° C. Chloroform (4.1 ml) was added down a water condensor and the resulting mixture began to reflux. After 1 h at reflux, the mixture was cooled in ice, acidified to pH 2 with 1N HCl and extracted with ethyl acetate (3×30 ml). The combined extracts were dried (Na2SO4) and the solvent removed to yield a dark brown gum. The product was eluted through a silica column, using 0-10% ethyl acetate in petroleum spirit to yield a yellow oil (1.33 g, 24%)
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
24%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]2[C:15]([OH:16])=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[CH:17](Cl)(Cl)Cl.Cl>O.C(O)C>[C:6]1([CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[C:14]([CH:17]=[O:1])[C:15]=2[OH:16])[CH:5]=[CH:4][CH:3]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
C1=CC=C(C=C1)CC2=CC=CC=C2O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
To a warm, stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 1 h at reflux
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to yield a dark brown gum
WASH
Type
WASH
Details
The product was eluted through a silica column

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1=C(C(C=O)=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.